4-Cyclopropoxy-6-isopropylpicolinaldehyde
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Overview
Description
4-Cyclopropoxy-6-isopropylpicolinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a picolinaldehyde core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropylpicolinaldehyde can be achieved through various methods. One common approach involves the oxidation of primary alcohols to aldehydes using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method includes the ozonization of alkenes followed by the hydration of alkynes . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-isopropylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The cyclopropoxy and isopropyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted derivatives with modified functional groups
Scientific Research Applications
4-Cyclopropoxy-6-isopropylpicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropylpicolinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues . The compound’s cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
- Cyclopropane-containing aldehydes and ketones
Uniqueness
4-Cyclopropoxy-6-isopropylpicolinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropyl groups in the picolinaldehyde core makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-propan-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12-6-11(15-10-3-4-10)5-9(7-14)13-12/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
PKPCJDYSZUTTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
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